2',4'-Dichloro-5'-methylacetophenone
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Overview
Description
2’,4’-Dichloro-5’-methylacetophenone is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and one methyl group attached to the aromatic ring. This compound is used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-5’-methylacetophenone typically involves the acylation of m-dichlorobenzene with acetic anhydride in the presence of anhydrous aluminum trichloride as a catalyst . The reaction proceeds through the formation of an intermediate complex, which upon hydrolysis, yields the desired product. The reaction conditions include maintaining the temperature at around 60°C and using a solvent such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of 2’,4’-Dichloro-5’-methylacetophenone follows a similar acylation process. The use of m-dichlorobenzene extracted from chlorinated aromatics waste and acetic anhydride as the acylating agent is common. The process involves acylation, hydrolysis, washing, distillation, and crystallization steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichloro-5’-methylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
2’,4’-Dichloro-5’-methylacetophenone has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anti-inflammatory agents.
Industry: Utilized in the production of resins, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-5’-methylacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dichloroacetophenone: Similar in structure but lacks the methyl group.
2,4-Dichlorophenoxyacetic acid: Contains a similar dichlorophenyl group but has a different functional group (carboxylic acid) and application as a herbicide.
Acetophenone: The parent compound without any chlorine or methyl substitutions.
Uniqueness
2’,4’-Dichloro-5’-methylacetophenone is unique due to the presence of both chlorine atoms and a methyl group, which confer specific chemical properties and reactivity. This combination allows for diverse chemical transformations and applications in various fields, making it a valuable compound in research and industry.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDCIYMTIDCNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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